![molecular formula C20H18N4O5S2 B2938013 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide CAS No. 476642-40-7](/img/structure/B2938013.png)
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide
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Overview
Description
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide is a useful research compound. Its molecular formula is C20H18N4O5S2 and its molecular weight is 458.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds similar to the one you mentioned have been studied for their anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their anticancer activity. These compounds showed promising results against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, highlighting their potential as anticancer agents (Evren et al., 2019). Additionally, another study reported on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines, further supporting the potential of such compounds in cancer treatment (Yurttaş et al., 2015).
Antimicrobial Activity
The antimicrobial properties of thiazole and furan derivatives are also well-documented. A study on thiazolidin-4-one derivatives, for instance, found that these compounds exhibited potent antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential in addressing antibiotic resistance (Baviskar et al., 2013).
Material Science Applications
In the realm of material science, thiazole-based compounds have been used to synthesize conducting polymers with notable optoelectronic properties. One study reported the synthesis of thiazole-containing monomers and their polymerization, resulting in materials with promising optical band gaps and satisfactory switching times, suitable for electronic and photonic applications (Camurlu & Guven, 2015).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their ability to form complexes with a broad range of metals . This is due to the chelate effect, which allows these molecules to bind tightly to metal ions .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological processes due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .
Action Environment
The synthesis of this compound involves the reaction of 2-acetylpyridine and 5-methylfurfural in ethanol . This suggests that the compound’s synthesis, and potentially its action, could be influenced by factors such as temperature and the presence of other chemicals .
properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-11-3-5-15(28-11)13-9-30-19(21-13)23-17(25)7-27-8-18(26)24-20-22-14(10-31-20)16-6-4-12(2)29-16/h3-6,9-10H,7-8H2,1-2H3,(H,21,23,25)(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULDWMLWBATKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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